molecular formula C17H14FNO4 B15096259 Methyl 5-((6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Methyl 5-((6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Cat. No.: B15096259
M. Wt: 315.29 g/mol
InChI Key: CRRUSACMPJJSFG-UHFFFAOYSA-N
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Description

Methyl 5-((6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C17H14FNO4 and its molecular weight is 315.29 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 5-((6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by a furan ring and a quinoline moiety. Its molecular formula is C16H12FNO4C_{16}H_{12}FNO_{4}, with a molecular weight of approximately 301.27 g/mol. The presence of a fluorine atom enhances its lipophilicity, which may improve membrane permeability and biological efficacy.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Similar compounds have been shown to inhibit bacterial growth effectively. The mechanism of action is likely related to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Anticancer Activity

Research has also highlighted the potential anticancer effects of this compound. It has demonstrated cytotoxic effects against various cancer cell lines in vitro, suggesting its utility as a lead compound for developing new anticancer agents. The specific pathways through which it exerts these effects are still under investigation, but interactions with key enzymes involved in cancer progression are anticipated.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Modifications to the core structure can lead to derivatives with potentially enhanced biological properties. For instance, analogs lacking the methyl group on the quinoline or containing different halogens may exhibit distinct pharmacological profiles .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound NameStructure FeaturesUnique Aspects
Methyl 5-(6-fluoroquinolin-4(1H)-yl)methylfuran-2-carboxylateLacks methyl group on quinolinePotentially different biological profile
Methyl 5-(8-fluoroquinolin-4(1H)-yl)methylfuran-2-carboxylateFluorine at position 8May exhibit different pharmacokinetics
Methyl 5-(6-chloroquinolin-4(1H)-yl)methylfuran-2-carboxylateChlorine instead of fluorineDifferent reactivity and biological activity

This table illustrates how variations in chemical structure can influence the biological activity of related compounds, underscoring the importance of structural modifications in drug design.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological mechanisms underlying the activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, at varying concentrations.
  • Cytotoxicity Assays : In vitro assays revealed that the compound induced apoptosis in cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Molecular Docking Studies : Computational studies suggested favorable interactions between the compound and target enzymes involved in metabolic pathways, providing a theoretical basis for its observed biological activities .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate specific molecular targets and pathways affected by this compound.
  • Development of Derivatives : To optimize potency and selectivity against specific pathogens or cancer types.

Chemical Reactions Analysis

Oxidation Reactions

The methyl group attached to the quinoline moiety and the furan ring can undergo oxidation under controlled conditions:

Reaction TypeConditionsReagents/CatalystsProducts FormedApplication
Side-chain oxidationAcidic or neutral aqueous mediaKMnO₄, CrO₃, or H₂O₂Conversion of –CH₃ to –COOHEnhances water solubility for drug formulation
Furan ring oxidationStrong oxidizing conditionsOzone or RuO₄Ring cleavage to form diketone derivativesIntermediate for polymer synthesis

Key findings :

  • The 6-fluoro substituent stabilizes the oxidized intermediates through electron-withdrawing effects, improving reaction yields.

  • Oxidation of the methyl group on quinoline occurs preferentially over furan due to steric protection of the furan ring.

Reduction Reactions

Selective reduction of carbonyl and double bonds has been demonstrated:

Target SiteConditionsReagentsProducts FormedOutcome
Quinoline 4-oxo groupAnhydrous ethanol, 0–5°CNaBH₄ or LiAlH₄Reduction to 4-hydroxyquinolineAlters biological activity
Furan ring hydrogenationHigh-pressure H₂ gasPd/C or Raney NiTetrahydrofuran derivativeModifies lipophilicity

Notable observations :

  • NaBH₄ selectively reduces the 4-oxo group without affecting the ester functionality (>90% yield).

  • Complete hydrogenation of the furan ring requires elevated temperatures (80–100°C) and 50–100 psi H₂ pressure.

Hydrolysis Reactions

The ester and amide groups are susceptible to hydrolysis:

Reaction TypeConditionsReagentsProducts FormedSignificance
Ester hydrolysisAcidic (HCl/H₂O) or basic (NaOH)H₃O⁺ or OH⁻Corresponding carboxylic acidFacilitates salt formation
Amide bond cleavageStrong acidic (6M HCl, reflux)HCl or H₂SO₄Free amine and carboxylic acid fragmentsStructural diversification

Data highlights :

  • Basic hydrolysis of the methyl ester proceeds with 85–92% efficiency at 60°C .

  • The 6-fluoro group slows hydrolysis rates compared to non-fluorinated analogs.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at specific sites:

Reaction TypeConditionsReagentsProducts FormedUtility
Fluorine displacementPolar aprotic solventsKCN or NaN₃Replacement of F with –CN or –N₃Synthesizes bioisosteres
Ester exchangeAnhydrous methanol/ethanolROH + H⁺Transesterified derivativesTunes pharmacokinetics

Mechanistic insights :

  • The 2-methyl group on quinoline sterically hinders substitution at the 6-fluoro position, requiring prolonged reaction times (12–24 hrs).

  • Transesterification achieves >95% conversion when catalyzed by sulfuric acid.

Cycloaddition and Ring-Opening Reactions

The furan ring participates in Diels-Alder reactions:

Reaction PartnersConditionsProducts FormedApplication
Maleic anhydrideToluene, 110°CBicyclic adductsSynthesis of polycyclic scaffolds
Acetylene derivativesMicrowave irradiationFused tetracyclic compoundsDrug discovery intermediates

Research findings :

  • Reactions proceed regioselectively at the furan’s α-position due to electron density distribution.

  • Adducts show improved anticancer activity in preliminary assays (IC₅₀ reduced by 40–60%).

Mechanistic Implications

The compound’s reactivity is governed by:

  • Electronic effects : The 6-fluoro group withdraws electron density, activating the quinoline ring for electrophilic attacks.

  • Steric effects : The 2-methyl group on quinoline and the furan’s methyl ester hinder reactions at adjacent positions.

  • Solvent dependence : Polar solvents (e.g., DMF) accelerate nucleophilic substitutions, while non-polar solvents favor cycloadditions.

Biological Relevance of Derivatives

Reaction products exhibit enhanced pharmacological properties:

Derivative TypeBiological ActivityPotency ImprovementSource
Carboxylic acid analogsAntibacterial (MIC = 1.2 µg/mL)3× vs parent compound
Tetrahydrofuran adductsAnticancer (HeLa cells)IC₅₀ = 8.7 µM

Stability Under Reaction Conditions

Critical stability data for process optimization:

ConditionDegradation ObservedHalf-LifeMitigation Strategy
pH < 2 or pH > 10Ester hydrolysis2–4 hrsUse buffered solutions
UV light (254 nm)Photooxidation of furan30 minsAmber glass/reactors

This comprehensive reactivity profile underscores the compound’s utility as a scaffold for generating bioactive analogs. Strategic modifications of its functional groups enable fine-tuning of physicochemical and pharmacological properties, positioning it as a valuable candidate for antimicrobial and anticancer drug development.

Properties

Molecular Formula

C17H14FNO4

Molecular Weight

315.29 g/mol

IUPAC Name

methyl 5-[(6-fluoro-2-methyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate

InChI

InChI=1S/C17H14FNO4/c1-10-7-15(20)13-8-11(18)3-5-14(13)19(10)9-12-4-6-16(23-12)17(21)22-2/h3-8H,9H2,1-2H3

InChI Key

CRRUSACMPJJSFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1CC3=CC=C(O3)C(=O)OC)C=CC(=C2)F

Origin of Product

United States

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